1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride, also known as MOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MOPC is a carbonyl chloride derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom.
Scientific Research Applications
Oxyfunctionalization of Ketones
The compound 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride has been utilized in the selective oxyfunctionalization of ketones. A study by Ren, Liu, and Guo (1996) demonstrated the use of a related compound, 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, for regioselective α- or γ-oxygenated carbonyl compounds, yielding moderate to good yields at ambient temperature. This application is significant for stereo- and regioselective synthesis in organic chemistry (Ren, Liu, & Guo, 1996).
Oxidant in Alcohol Oxidation
Another research application involves the oxidation of alcohols. Rousseau and Robin (2000) explored the use of bis(sym-collidine)bromine(I) hexafluorophosphate as an oxidant, specifically for alcohols where one of the substituents is a 4-methoxyphenyl group. This process results in the cleavage of the phenyl- sp3 carbon bond and formation of bromoanisole and carbonyl compounds (Rousseau & Robin, 2000).
Synthesis of Nootropic Agents
Valenta et al. (1994) explored the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, incorporating this compound. These compounds were tested for nootropic activity, showcasing the compound's relevance in the development of cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).
Synthesis of Novel Annulated Products
Deady and Devine (2006) reported the use of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, a related compound, in the synthesis of novel heterocyclic systems. This indicates the potential of this compound in the development of new chemical structures (Deady & Devine, 2006).
Fluorescence Derivatization in HPLC
Yoshida, Moriyama, and Taniguchi (1992) identified a derivative of this compound, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This highlights its utility in analytical chemistry for detecting and analyzing complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKJANIUPSTLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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